
ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate
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Overview
Description
Ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate is a chemical compound characterized by its complex molecular structure, which includes a pyridine ring substituted with methanesulfonyl and trifluoromethyl groups, and an ethyl carboxylate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate typically involves multiple steps, starting with the formation of the pyridine core. One common approach is the reaction of 2-(trifluoromethyl)pyridine with methanesulfonyl chloride in the presence of a base, followed by esterification with ethanol to introduce the ethyl carboxylate group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction of the pyridine ring or the methanesulfonyl group can lead to different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions often require strong nucleophiles and suitable solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Major Products Formed:
Oxidation products include pyridine N-oxides.
Reduction products may include reduced pyridine derivatives or methanesulfonyl derivatives.
Substitution products can vary widely depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Ethyl 5-methanesulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate: is structurally similar to other pyridine derivatives with various substituents.
Ethyl 5-methanesulfonyl-2-(chloromethyl)pyridine-3-carboxylate
Ethyl 5-methanesulfonyl-2-(bromomethyl)pyridine-3-carboxylate
Uniqueness: What sets this compound apart from its analogs is the presence of the trifluoromethyl group, which significantly alters its chemical reactivity and physical properties. This group enhances the compound's stability and lipophilicity, making it more suitable for certain applications.
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Properties
IUPAC Name |
ethyl 5-methylsulfonyl-2-(trifluoromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4S/c1-3-18-9(15)7-4-6(19(2,16)17)5-14-8(7)10(11,12)13/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOURLDRZUMONBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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